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Introduction

2'-O-methylation (Nm) is a prevalent post-transcriptional modification found in various types of

cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA

(mRNA).[1][2][3] This modification involves the addition of a methyl group to the 2'-hydroxyl

position of the ribose sugar.[4] The presence of the 2'-O-methyl group endows RNA with unique

chemical and biological properties that are highly advantageous for research and therapeutic

applications. Synthetically produced 2'-O-methylated RNA oligonucleotides are powerful tools

in molecular biology, diagnostics, and drug development.[1]

Key Properties and Advantages

2'-O-methylated RNA probes offer several significant advantages over standard DNA or

unmodified RNA probes:

Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, making

the phosphodiester backbone more resistant to cleavage by cellular nucleases.[1] This

increased stability prolongs the half-life of the probes in biological systems.[5]

Increased Thermal Stability of Duplexes: 2'-O-methylated RNA forms more stable duplexes

with complementary RNA targets.[1][6] The methyl group helps to lock the ribose sugar in a

C3'-endo conformation, which is favorable for forming a stable A-type RNA helix.[1] This

results in a higher melting temperature (Tm) compared to the corresponding DNA-RNA or

RNA-RNA duplexes.[1][6]
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Improved Binding Affinity and Specificity: Due to their enhanced duplex stability, shorter 2'-O-

methylated probes can be used, which can lead to greater discrimination between perfectly

matched and mismatched target sequences.[6][7]

Reduced Immunogenicity: Chemical modifications like 2'-O-methylation can help reduce the

innate immune response that can be triggered by foreign RNA molecules.[5]

Applications

The unique properties of 2'-O-methylated RNA probes make them suitable for a wide range of

applications:

Antisense Therapeutics: As antisense oligonucleotides (AONs), they can bind to specific

mRNA sequences and modulate gene expression by sterically blocking translation or pre-

mRNA splicing.[5]

RNA Interference (RNAi): They are incorporated into small interfering RNAs (siRNAs) to

improve their stability and reduce off-target effects.

Diagnostics: Their high specificity and stability make them excellent probes for in situ

hybridization (ISH) and other nucleic acid detection assays.

Structural Biology: They are used to probe RNA structure and function due to their ability to

mimic and stabilize specific RNA conformations.

Data Presentation
Table 1: Comparison of Oligonucleotide Probe Properties
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Property
2'-O-Methyl RNA
Probe

DNA Probe
Unmodified RNA
Probe

Binding Affinity to RNA

Target (Tm)
Highest[6] Lower

High, but lower than

2'-O-Me

Nuclease Resistance High[1] Moderate Low

Hybridization Kinetics

(to RNA)
Fast[6][7] Slower Fast

Duplex Conformation

(with RNA)
A-form helix[1] A-form helix A-form helix

Specificity for

Mismatches

High (especially for

shorter probes)[6]
Moderate High

Table 2: Typical Yields for Solid-Phase Synthesis of a 20-mer Oligonucleotide

Synthesis Scale Purification Method Typical Yield (ODU) Estimated Purity

0.2 µmol RP-HPLC 5 - 15 > 90%

1.0 µmol RP-HPLC 25 - 70 > 90%

1.0 µmol PAGE 15 - 50 > 95%

10 µmol RP-HPLC 200 - 600 > 90%

ODU (Optical Density Unit) is a measure of the amount of oligonucleotide, where 1 ODU is the

amount of oligo that yields an absorbance of 1.0 in 1 mL of water.

Experimental Protocols
Two primary methods are employed for synthesizing 2'-O-methylated RNA probes: Automated

Solid-Phase Synthesis for short to medium-length probes and In Vitro Transcription for longer

RNA transcripts.
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Protocol 1: Automated Solid-Phase Synthesis of 2'-O-
Methylated RNA Probes
This protocol outlines the chemical synthesis of 2'-O-methylated RNA oligonucleotides using

phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8]

1. Materials and Reagents

2'-O-Methyl RNA Phosphoramidites: 2'-OMe-A(Pac), 2'-OMe-C(Ac), 2'-OMe-G(iPr-Pac), and

2'-OMe-U CE phosphoramidites.[9] Using UltraMild protecting groups like phenoxyacetyl

(Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G is recommended

to avoid side reactions.[9]

Solid Support: Controlled-pore glass (CPG) functionalized with the desired 3'-terminal 2'-O-

methyl ribonucleoside.[8]

Anhydrous Acetonitrile (ACN): Synthesis grade.

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.

Capping Solution A: Acetic anhydride/Pyridine/THF.

Capping Solution B: 16% N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

Deblocking Solution: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in

Dichloromethane (DCM).

Cleavage & Deprotection Solution: A mixture of aqueous ammonia and methylamine (AMA).

[10]

Post-Deprotection Reagents: Triethylamine trihydrofluoride (TEA·3HF) for removing 2'-

hydroxyl protecting groups (if TBDMS chemistry is used, not required for direct 2'-O-Me

synthesis).

2. Synthesis Workflow
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The synthesis is performed on an automated synthesizer, which carries out a four-step cycle for

each nucleotide addition.

Step 1: Detritylation (Deblocking)

The 5'-dimethoxytrityl (DMTr) protecting group is removed from the nucleotide attached to

the CPG support by treating it with the deblocking solution (3% DCA).

The column is washed thoroughly with anhydrous acetonitrile.

Step 2: Coupling

The next 2'-O-methyl phosphoramidite monomer and the activator solution (ETT) are

simultaneously delivered to the synthesis column.

The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This

reaction is rapid, typically taking 2-5 minutes.

Step 3: Capping

Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.

This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester

linkage using the iodine solution.

The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide in the desired sequence.

3. Cleavage and Deprotection

After the final cycle, the CPG support is transferred from the synthesis column to a screw-

cap vial.
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The AMA solution is added to the vial.

The vial is heated at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the CPG

support and removes the protecting groups from the phosphate backbone and the

nucleobases.[10]

The supernatant containing the crude oligonucleotide is collected.

4. Purification The crude oligonucleotide solution is purified to remove failure sequences,

protecting group remnants, and other impurities. Reverse-phase HPLC (RP-HPLC) is the most

common method.

Dry the crude oligonucleotide sample in a vacuum concentrator.

Resuspend the pellet in an appropriate aqueous buffer (e.g., 0.1 M TEAA).

Inject the sample onto an RP-HPLC system equipped with a C18 column.

Elute the oligonucleotide using a gradient of acetonitrile in the aqueous buffer.

Collect the fractions corresponding to the full-length product peak.

5. Desalting and Quantification

The purified fractions are desalted using a reverse-phase cartridge (e.g., Sep-Pak).[10]

The final product is quantified by measuring its absorbance at 260 nm (UV-Vis

spectroscopy).

The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-

TOF).[11]

Protocol 2: In Vitro Transcription of 2'-O-Methylated RNA
This method is used to enzymatically synthesize longer RNA molecules. It involves the co-

transcriptional incorporation of 2'-O-methylated NTPs.

1. Materials and Reagents
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Linearized DNA Template: A high-purity plasmid or PCR product containing a T7, T3, or SP6

RNA polymerase promoter upstream of the desired sequence.[12][13] The template must be

linearized with a restriction enzyme to ensure run-off transcription.[14]

RNA Polymerase: T7, T3, or SP6 RNA Polymerase.

Ribonucleotides: A solution containing ATP, CTP, GTP, and UTP.

2'-O-Methylated Ribonucleotides: 2'-O-Me-ATP, 2'-O-Me-CTP, 2'-O-Me-GTP, and 2'-O-Me-

UTP, as required.

Transcription Buffer (5X or 10X): Typically contains Tris-HCl, MgCl₂, spermidine, and DTT.

RNase Inhibitor: To prevent RNA degradation.

DNase I (RNase-free): To remove the DNA template after transcription.

2. In Vitro Transcription Reaction Setup

The following components are combined in a nuclease-free microfuge tube at room

temperature:[14]

Component Volume (for 20 µL reaction) Final Concentration

Nuclease-Free Water to 20 µL -

Transcription Buffer (10X) 2 µL 1X

DTT (100 mM) 2 µL 10 mM

NTP/2'-O-Me-NTP Mix 4 µL Varies

Linearized DNA Template (0.5-

1.0 µg/µL)
1 µL 25-50 ng/µL

RNase Inhibitor (40 U/µL) 1 µL 2 U/µL

RNA Polymerase (e.g., T7) 2 µL -
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Note: The ratio of canonical NTPs to 2'-O-methylated NTPs can be adjusted to achieve the

desired level of incorporation. Complete substitution can sometimes reduce transcription

efficiency.

3. Transcription and Template Removal

Incubate the reaction at 37°C for 2-4 hours.[14]

Add 1 µL of RNase-free DNase I to the reaction mixture.

Incubate at 37°C for an additional 15-30 minutes to digest the DNA template.

4. Post-Transcriptional Capping and Methylation (Optional)

If a 5' cap is required, it can be added co-transcriptionally using a cap analog (e.g., Ribo m7G

Cap Analog) or post-transcriptionally using capping enzymes.[15] Further 2'-O-methylation of

the cap structure can be performed enzymatically.[16]

Purify the transcribed RNA.

Combine up to 10 µg of capped RNA with nuclease-free water to a final volume of 16 µL.[16]

Heat at 65°C for 5 minutes, then place on ice.[16]

Set up the methylation reaction with mRNA Cap 2'-O-Methyltransferase and incubate at

37°C for 60-120 minutes.[16]

5. Purification of Transcribed RNA

The RNA transcript is typically purified by phenol-chloroform extraction followed by ethanol

precipitation or by using a column-based RNA purification kit.

The integrity and size of the transcript should be verified by gel electrophoresis (e.g.,

denaturing agarose or polyacrylamide gel).
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Automated Synthesis Cycle (Repeated 'n' times)

1. Detritylation
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3. Capping
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(Stabilize phosphate linkage)
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Caption: Automated solid-phase synthesis workflow for 2'-O-methylated RNA probes.
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Caption: Steric hindrance of translation by a 2'-O-methylated antisense probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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